(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate
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Overview
Description
®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H17BrClNO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-bromo-4-chlorophenyl)ethanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of chiral catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is unique due to its chiral center and the presence of both bromine and chlorine atoms on the aromatic ring. These features confer distinct reactivity and selectivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNRMISRZVQOTB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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